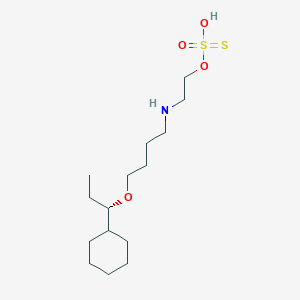

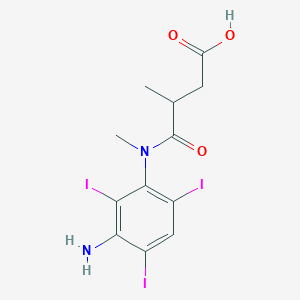

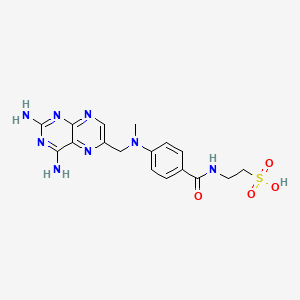

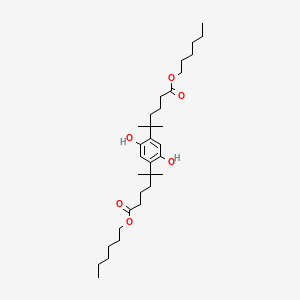

Benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound referred to as “NIOSH/DG0892000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is recognized for its relevance in occupational safety and health, particularly in the context of workplace exposure monitoring and hazard assessment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/DG0892000” involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including gas chromatography and mass spectrometry techniques. The preparation method typically involves the use of fused-silica lined stainless steel canisters, with a flow rate ranging from 0.06 to 50 milliliters per minute. The preconcentration conditions include focusing at -20°C, desorbing at 10°C, and baking at 150°C .

Industrial Production Methods: Industrial production of “NIOSH/DG0892000” involves large-scale synthesis using advanced analytical techniques. The compound is often generated without heat in a large inert bag, such as a tedlar bag, protected from light. Alternatively, it can be purchased from a reference material supplier in a calibration cylinder .

Chemical Reactions Analysis

Types of Reactions: “NIOSH/DG0892000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/DG0892000” include organic solvents such as carbon disulfide and methanol. The reaction conditions often involve thermal desorption and gas chromatography techniques, with temperatures ranging from 35°C to 300°C .

Major Products Formed: The major products formed from the reactions of “NIOSH/DG0892000” depend on the specific reaction conditions and reagents used. These products are typically analyzed using mass spectrometry to determine their composition and properties .

Scientific Research Applications

“NIOSH/DG0892000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the analysis of volatile organic compounds and other hazardous substances. In biology and medicine, it is employed in the study of toxicological effects and exposure assessment. In industry, “NIOSH/DG0892000” is used for workplace exposure monitoring and hazard evaluation .

Mechanism of Action

The mechanism of action of “NIOSH/DG0892000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including binding to receptors and enzymes, altering cellular processes, and inducing specific biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “NIOSH/DG0892000” include other volatile organic compounds and hazardous substances listed in the NIOSH database. These compounds share similar properties and applications, making them relevant for comparison.

Uniqueness: “NIOSH/DG0892000” is unique due to its specific chemical structure and properties, which make it suitable for particular applications in occupational safety and health. Its ability to undergo various chemical reactions and its relevance in exposure monitoring and hazard assessment distinguish it from other similar compounds .

Properties

CAS No. |

90476-07-6 |

|---|---|

Molecular Formula |

C12H15N3O4 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

methyl 4-[[acetyloxymethyl(methyl)amino]diazenyl]benzoate |

InChI |

InChI=1S/C12H15N3O4/c1-9(16)19-8-15(2)14-13-11-6-4-10(5-7-11)12(17)18-3/h4-7H,8H2,1-3H3 |

InChI Key |

JMFDBLBXTHBXDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCN(C)N=NC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

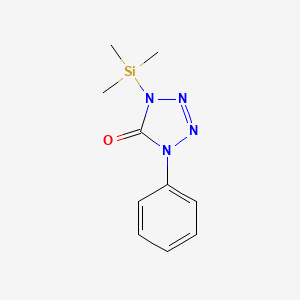

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)